4-Benzyl-2-piperidin-1-ylmethyl-morpholine

Übersicht

Beschreibung

“4-Benzyl-2-piperidin-1-ylmethyl-morpholine” is a chemical compound that is available for experimental and research use . It is also known by its CAS number 874881-17-1 .

Synthesis Analysis

Piperidine derivatives, such as “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

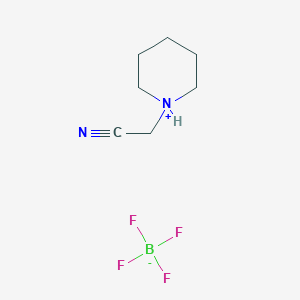

Molecular Structure Analysis

The molecular formula of “this compound” is C17H26N2O . It is an organic compound that contains a morpholine ring and a piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Wissenschaftliche Forschungsanwendungen

Chemoselective Catalysis

Morpholinone- and piperidinone-derived triazolium salts, related to 4-Benzyl-2-piperidin-1-ylmethyl-morpholine structure, have been demonstrated to catalyze highly chemoselective cross-benzoin reactions. These reactions are significant for creating complex molecules from simple aldehydes with excellent yields, highlighting the importance of the fused ring in triazolium salts for catalytic activity (Langdon et al., 2014).

Antagonist Development for Histamine H3 Receptor

4-Phenoxypiperidines, including structures analogous to this compound, have been identified as potent, conformationally restricted non-imidazole histamine H3 antagonists. These compounds offer a framework for developing new treatments targeting the central nervous system, with potential applications in addressing wakefulness and other cognitive functions (Dvorak et al., 2005).

Structural and Antiproliferative Analysis

A novel heterocycle, closely related to the chemical structure , was synthesized and analyzed for its antiproliferative activity. This compound, characterized by X-ray diffraction, demonstrates potential bioactive properties, with the analysis providing insights into its stability and intermolecular interactions (Prasad et al., 2018).

Corrosion Inhibition Studies

Benzimidazole derivatives, bearing structural similarities to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies provide insights into the protective mechanisms at a molecular level, underscoring the potential for these compounds in industrial applications (Yadav et al., 2016).

Organic Synthesis and Electrochemical Properties

Research into compounds bearing the piperidine and morpholine rings highlights their utility in organic synthesis, including their electrochemical properties and potential inversion in specific chemical environments. These studies contribute to a broader understanding of the reactive nature and application of such compounds in various chemical reactions (Adams et al., 2010).

Wirkmechanismus

While the specific mechanism of action for “4-Benzyl-2-piperidin-1-ylmethyl-morpholine” is not clear, piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzyl-2-(piperidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-3-7-16(8-4-1)13-19-11-12-20-17(15-19)14-18-9-5-2-6-10-18/h1,3-4,7-8,17H,2,5-6,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWVSNULLSXKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CN(CCO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696086 | |

| Record name | 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874881-17-1 | |

| Record name | 4-Benzyl-2-[(piperidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

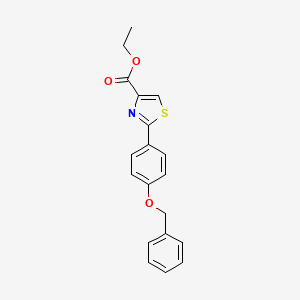

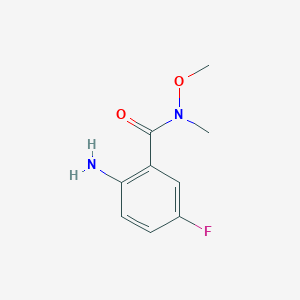

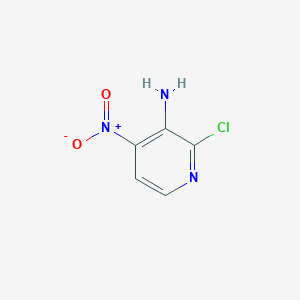

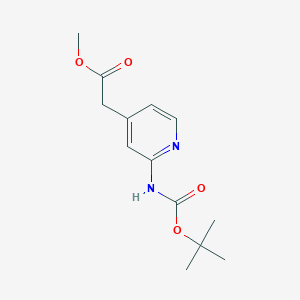

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)